molecular formula C15H28N2O5 B1277824 Boc-Val-Val CAS No. 69209-73-0

Boc-Val-Val

Cat. No. B1277824
CAS RN: 69209-73-0
M. Wt: 316.39 g/mol
InChI Key: IBABAURSJXMCQJ-QWRGUYRKSA-N
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Description

Synthesis Analysis

The synthesis of peptides containing Boc-Val-Val sequences often involves the azlactone method in solution phase, as seen in the synthesis of Boc-L-Val-ΔPhe-L-Val-OCH3 and related peptides 10. This method allows for the incorporation of α,β-dehydro-amino acid residues, such as ΔPhe, which can significantly influence the conformation of the peptide chain.

Molecular Structure Analysis

X-ray diffraction has been used to determine the crystal structures of these peptides, revealing that the presence of ΔPhe residues can lead to the formation of specific secondary structures. For instance, Boc-L-Val-ΔPhe-ΔPhe-L-Val-OCH3 adopts two overlapping beta-turn conformations, while Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH3 forms a right-handed 3_10-helical conformation . The introduction of different amino acids at specific positions can result in the formation of distinct secondary structures, such as the double-stranded left-handed antiparallel β-helix observed in Boc-(L-Val-D-Val)_4-OMe .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these peptides are influenced by their conformation and the extent of hydration. For example, the peptide Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-(Val-Ala-Leu-Aib)_2-OMe exhibits differences in hydration and association in two crystalline polymorphs, which affects the three-dimensional packing of the helices . The presence of water molecules and solvent interactions, such as those involving methanol, play significant roles in stabilizing the structures and promoting specific packing arrangements in the crystal lattice .

Case Studies

Scientific Research Applications

Crystal Structures and Conformational Analysis

  • Boc-Val-Val, a dipeptide, has been instrumental in understanding the conformational preferences of heterochiral peptides. Research on related peptides like Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe has revealed insights into the stability of β-sheet structures enhanced through C-H…O hydrogen bonds (Fabiola et al., 2001).

Chemical Synthesis and Modification of Peptides

  • Boc-Val-Val is used in the synthesis of various peptides. For example, Boc-Val-Gly-Leu-OH and similar tripeptides have been synthesized for exploring the potential of peptide enolates in C-alkylation of glycine residues in peptides (Bossler & Seebach, 1994).

Studying Peptide Conformation in Different Solvents

  • Boc-Val-Val-based peptides have been key in studies examining the conformational changes in peptides in various solvents. For instance, research on Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe demonstrated how peptide conformation can shift from beta-hairpin to helical depending on the solvent (Awasthi et al., 2001).

Investigations into Peptide-Based Drug Design

  • Boc-Val-Val and similar sequences have been used in the design and synthesis of potent inhibitors targeting specific biological processes. For example, Boc-Pro-Phe-N alpha-MeHis-Leu psi-[CHOHCH2]Val-Ile-Amp was identified as a potent renin inhibitor with potential therapeutic applications (Thaisrivongs et al., 1986).

Application in Wound Healing and Immunological Studies

  • Recent studies have explored the use of Boc-Val-Val-containing peptides in wound healing and immune system modulation. For instance, Boc-Phe-γ4 -Phe-Val-OMe and similar peptides were found to have promising wound healing properties (Rahim et al., 2023). Additionally, Val-boroPro, a derivative of Boc-Val-Val, was shown to stimulate the immune system by triggering a proinflammatory form of cell death in monocytes and macrophages (Okondo et al., 2017).

Impact on Peptide Conformational Studies

  • Boc-Val-Val-related peptides have been crucial in studying various peptide conformations, such as alpha-helices and mixed 3(10)/alpha-helices, thereby contributing significantly to the field of peptide chemistry and biophysics (Karle et al., 1989).

Future Directions

“Boc-Val-Val” has potential applications in nanobiotechnology due to its ability to form various micro to nanostructures . Its self-assembly into ordered structures may help in understanding amyloidogenesis and the design principle of nanostructures .

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABAURSJXMCQJ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427196
Record name N-(tert-Butoxycarbonyl)-L-valyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Val

CAS RN

69209-73-0
Record name N-(tert-Butoxycarbonyl)-L-valyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
IL Karle, JL Flippen‐Anderson, K Uma… - Biopolymers …, 1990 - Wiley Online Library
… In this report, we describe the solution and solid state conformational analysis of the peptide Boc-Val-Val-AibPro-Val-Val-Val-OMe ( 1 ) [ Boc: (tcrt-butyloxy )carbonyl] . The sequence …
Number of citations: 30 onlinelibrary.wiley.com
RS Giri, B Mandal - CrystEngComm, 2018 - pubs.rsc.org
… Both N- and C-protected dipeptides, Boc-Val-Val-OMe (1) and Boc-Ile-Ala-OMe (2), bearing … chromatography, we obtain a white powder of the desired product, Boc-Val-Val-OMe (1). …
Number of citations: 15 pubs.rsc.org
R Jayakumar, RG Jeevan, AB Mandal… - Journal of the Chemical …, 1994 - pubs.rsc.org
Evidence for micelle formation of Boc-Val-Val-Ile-OMe (Boc =tert-butyloxycarbonyl) tripeptide (1), in chloroform has been obtained from IR and Raman scatter fluorescence …
Number of citations: 42 pubs.rsc.org
R Jayakumar, AB Mandal… - Journal of the Chemical …, 1993 - pubs.rsc.org
Micelle Formation of Boc-Val-Val-lle-OMe Tripeptide in Chloroform and its Conformational Analysis … The tripeptide derivative 1 (Boc-Val-Val-lle-OMe) forms micelles in chloroform as …
Number of citations: 29 pubs.rsc.org
GP Lorenzi, H Jäckle, L Tomasic… - Helvetica Chimica …, 1983 - Wiley Online Library
A conformational study was carried out on Boc‐(L‐Val‐D‐Val) 6 ‐OMe in the crystalline state by X‐ray and IR. and by 1 H‐NMR. in chloroform. The dodecapeptide crystallizes from …
Number of citations: 11 onlinelibrary.wiley.com
SK Awasthi, SC Shankaramma… - Biopolymers …, 2001 - Wiley Online Library
… The conformational analysis of the truncated peptides, Boc–Val–Val–Aib–Gly–Leu–Val–Val–OMe (VII), Boc–Val–Val–Aib–Gly–Leu–Val–OMe (VI), and Boc–Val–Aib–Gly–Leu–OMe (IV) …
Number of citations: 42 onlinelibrary.wiley.com
R Kaul, S Banumathi, D Velmurugan… - Biopolymers …, 2000 - Wiley Online Library
The conformational analysis of peptides containing a single α,α‐di‐n‐propylglycine (Dpg) residue incorporated into valine‐rich sequences has been undertaken in order to delineate …
Number of citations: 11 onlinelibrary.wiley.com
I Shinoda, H Okai, S Fukui - Agricultural and Biological …, 1986 - academic.oup.com
… and H-Phe-Leu-OBzI·HCI (19), derived from Boc-Phe-Leu-OBzl (18), were coupled by the MA method to yield Boc-Val-Val-Val-ProPro-Phe-Leu-OBzl (20). This was converted to H-Val-…
Number of citations: 18 academic.oup.com
AL Milyushkin, AA Laktyushina, AK Buryak - Russian Chemical Bulletin, 2017 - Springer
… The following peptides were studied: Boc Val Val Val Val OCH3, Boc Val Val Val OCH3, … of acetonitrile for peptides Boc Val Val Val OCH3 (1), Boc Val Val Val Val OCH3 (2), …
Number of citations: 7 link.springer.com
N TENO, S TSUBOI, Y OKADA, N ITOH… - Chemical and …, 1987 - jstage.jst.go.jp
… Boc-Val-Val-Ala-Gly–OMe was prepared by … Boc-Val-Val-Ala-Gly–OMe thus obtained was exposed to hydrazine hydrate in Me0H to give the corresponding hydrazide, Boc-ValVal-Ala-…
Number of citations: 6 www.jstage.jst.go.jp

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